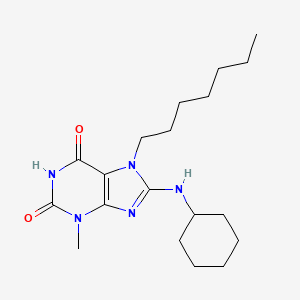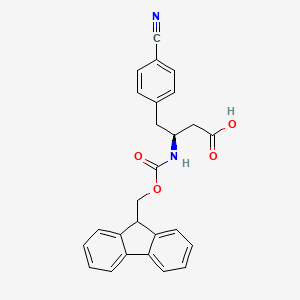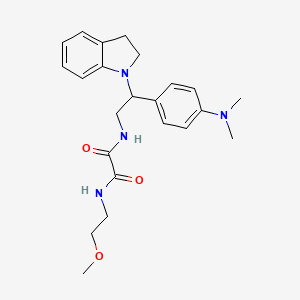
N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinazolinone derivatives often involves multi-step reactions starting from basic building blocks like anthranilic acid or its derivatives, leading to the formation of complex structures through condensation, cyclization, and functionalization reactions. For instance, a study detailed the synthesis of quinazolinone derivatives with antimicrobial and anticancer potentials, confirming their structures via physicochemical and spectral methods (Mehta et al., 2019).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized using techniques such as FT-IR, FT-Raman spectroscopy, and DFT calculations, which help in understanding the vibrational assignments, molecular electrostatic potential, and frontier molecular orbitals. An investigation demonstrated these techniques for a quinazolinone derivative, revealing insights into its electronic structure and potential interactions (El-Azab et al., 2016).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including with ynamides under catalysis to form complex heterocycles, demonstrating their reactive versatility and potential for generating diverse derivatives with varied biological activities (Ma et al., 2021).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their formulation and application in drug development. However, specific details on N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide's physical properties require experimental determination.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents, stability under various conditions, and potential to undergo specific reactions, are essential for understanding the compound's behavior in biological systems. Studies on quinazolinone derivatives provide a basis for predicting the chemical behavior of N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, emphasizing its potential for diverse biological activities and interactions (Gao et al., 2006).
科学的研究の応用
Synthesis and Characterization for Antimicrobial Purposes
The synthesis and characterization of new quinazoline derivatives, including compounds related to N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, have shown potential antimicrobial properties. These compounds have been evaluated for their antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus, demonstrating significant antimicrobial effectiveness (Desai, Shihora, & Moradia, 2007).
Antitumor Activity and Molecular Docking Study
A series of quinazolinone analogues have been synthesized and their in vitro antitumor activities evaluated. These compounds, including variants of the N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide structure, displayed broad-spectrum antitumor activity. Molecular docking studies have indicated that these compounds could inhibit growth of cancer cell lines through various mechanisms, highlighting their potential as antitumor agents (Al-Suwaidan et al., 2016).
Neurotropic Effects of Quinazoline Derivatives
Research into derivatives of 4-oxo-3,4-dihydroquinazoline has uncovered a range of pharmacological activities, including neurotropic effects such as hypnotic, anticonvulsant, and antidepressant properties. These findings suggest the potential of N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide and related compounds for further exploration in the development of treatments for neurological disorders (Ovsjanykova et al., 2016).
Molecular Docking and Biological Potentials
The synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives has been studied for their antimicrobial and anticancer activities. These studies, including molecular docking, suggest the potential use of these compounds, closely related to N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, as leads for drug design targeting antimicrobial resistance and cancer treatment strategies (Mehta et al., 2019).
特性
IUPAC Name |
N-(4-acetylphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16(26)17-10-12-18(13-11-17)24-21(27)9-3-2-6-14-25-15-23-20-8-5-4-7-19(20)22(25)28/h4-5,7-8,10-13,15H,2-3,6,9,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWYLBGKFDESKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B2485193.png)



![6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2485198.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2485202.png)

![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2485205.png)


